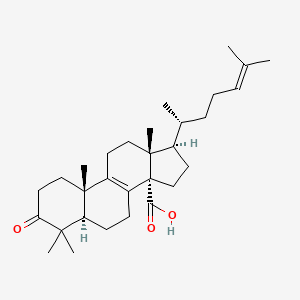
Butanedioic acid, 2,3-dihydroxy-2-((4-hydroxyphenyl)methyl)-, (2R,3S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanedioic acid, 2,3-dihydroxy-2-((4-hydroxyphenyl)methyl)-, (2R,3S)- is a natural product found in Actaea simplex, Actaea cimicifuga, and other organisms with data available.
Wissenschaftliche Forschungsanwendungen
Corrosion and Scale Inhibitors
Butanedioic acid derivatives such as 2,3-bis(dihydroxyphosphonyl)-1,4-butanedioic acid have been researched for their application as corrosion and scale inhibitors. These compounds, synthesized through acid-catalyzed hydrolysis, demonstrate effectiveness in preventing material degradation in various industrial settings (Mikroyannidis, 1987).
Metabolic Pathways in Bacteria
Studies have explored the novel metabolic pathways involving Butanedioic acid derivatives in bacteria. For instance, the metabolism of Bisphenol A (BPA) by aerobic bacteria results in the production of compounds like 2,3-bis(4-hydroxyphenyl)-1,2-propanediol through skeletal rearrangement processes (Spivack, Leib & Lobos, 1994).
Synthesis Applications
Butanedioic acid derivatives are used in enantioselective synthesis processes. For example, (S)-2-(Aminomethyl)butanedioic acid can be synthesized using chiral β-alanine α-enolate equivalents, demonstrating the compound's role in advanced chemical synthesis techniques (Arvanitis, Motevalli & Wyatt, 1996).
Plant Systemic Defense Responses
Research in the field of agriculture has shown that stereoisomers of 2,3-butanediol, closely related to butanedioic acid derivatives, can elicit systemic defense responses in plants against viruses. This finding is significant in developing biologically based plant protection strategies (Kong, Shin, Kim & Ryu, 2018).
Green Chemistry Applications
In green chemistry, butanedioic acid derivatives like 2,3-butanediol are used for the dehydration process to produce environmentally friendly compounds such as butanone. This application highlights the role of these derivatives in sustainable chemical production processes (Zhang, Yu, Ji & Huang, 2012).
Eigenschaften
CAS-Nummer |
35388-57-9 |
|---|---|
Molekularformel |
C11H12O7 |
Molekulargewicht |
256.21 g/mol |
IUPAC-Name |
(2R,3S)-2,3-dihydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid |
InChI |
InChI=1S/C11H12O7/c12-7-3-1-6(2-4-7)5-11(18,10(16)17)8(13)9(14)15/h1-4,8,12-13,18H,5H2,(H,14,15)(H,16,17)/t8-,11-/m1/s1 |
InChI-Schlüssel |
TUODPMGCCJSJRH-LDYMZIIASA-N |
Isomerische SMILES |
C1=CC(=CC=C1C[C@@]([C@@H](C(=O)O)O)(C(=O)O)O)O |
SMILES |
C1=CC(=CC=C1CC(C(C(=O)O)O)(C(=O)O)O)O |
Kanonische SMILES |
C1=CC(=CC=C1CC(C(C(=O)O)O)(C(=O)O)O)O |
Synonyme |
(p-hydroxybenzyl)tartaric acid piscidic acid piscidic acid, (S-(R*,S*))-isome |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



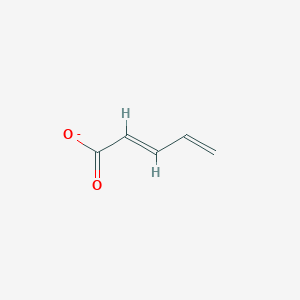
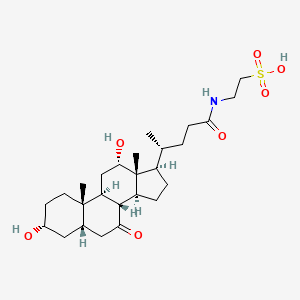
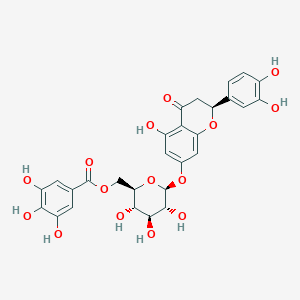
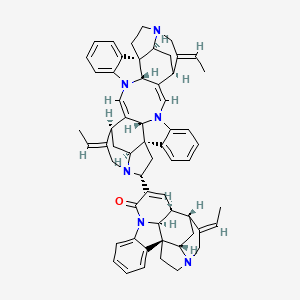
![(7R,13Z,16Z,19Z,22Z)-7-[(hexadecyloxy)methyl]-4-hydroxy-N,N,N-trimethyl-4,9-dioxo-3,5-dioxa-8-thia-4lambda(5)-phosphaoctacosa-13,16,19,22-tetraen-1-aminium](/img/structure/B1249703.png)
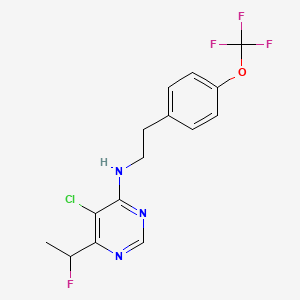
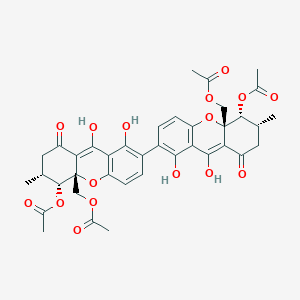

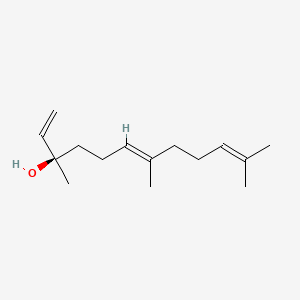
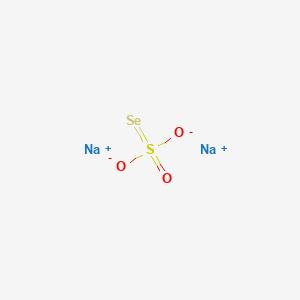

![N-[2-(5-Methoxy-3-indolinyl)ethyl]acetamide](/img/structure/B1249714.png)
![1-[3-(4-Butylpiperidin-1-yl)propyl]-3,4-dihydroquinolin-2-one](/img/structure/B1249716.png)
